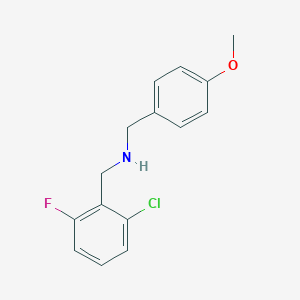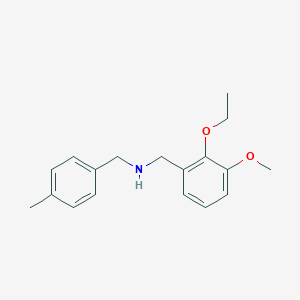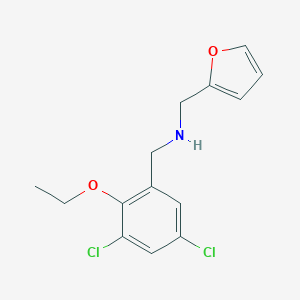![molecular formula C11H19NO B262768 N-[2-(1-cyclohexen-1-yl)ethyl]propanamide](/img/structure/B262768.png)
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of propanamide and has a cyclohexenyl group attached to the nitrogen atom. In
Mecanismo De Acción
The mechanism of action of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide is not well understood. However, studies have shown that this compound acts on the central nervous system and modulates the activity of neurotransmitters such as GABA and glutamate. This modulation of neurotransmitter activity is believed to be responsible for the anticonvulsant and analgesic properties of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits anticonvulsant and analgesic effects in animal models. This compound has also been shown to have a low toxicity profile, making it a potential candidate for further development as a drug. However, more research is needed to understand the full extent of the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[2-(1-cyclohexen-1-yl)ethyl]propanamide in lab experiments is its low toxicity profile. This makes it a safer alternative to other compounds that exhibit similar properties. However, the limitations of using this compound in lab experiments are its limited availability and high cost.
Direcciones Futuras
There are several future directions for the research and development of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide. One of the potential directions is the development of new drugs for the treatment of epilepsy and chronic pain based on the anticonvulsant and analgesic properties of this compound. Another potential direction is the study of the mechanism of action of this compound to better understand its potential applications in various fields. Furthermore, the synthesis of new derivatives of this compound could lead to the development of new drugs with improved properties.
Métodos De Síntesis
The synthesis of N-[2-(1-cyclohexen-1-yl)ethyl]propanamide can be achieved through various methods. One of the commonly used methods is the reaction of 2-(1-cyclohexen-1-yl)ethanamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as the final product.
Aplicaciones Científicas De Investigación
N-[2-(1-cyclohexen-1-yl)ethyl]propanamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound exhibits anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propiedades
Fórmula molecular |
C11H19NO |
|---|---|
Peso molecular |
181.27 g/mol |
Nombre IUPAC |
N-[2-(cyclohexen-1-yl)ethyl]propanamide |
InChI |
InChI=1S/C11H19NO/c1-2-11(13)12-9-8-10-6-4-3-5-7-10/h6H,2-5,7-9H2,1H3,(H,12,13) |
Clave InChI |
LCZDSYHELOLIEQ-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CCCCC1 |
SMILES canónico |
CCC(=O)NCCC1=CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}-N-(2,4,5-trimethoxybenzyl)amine](/img/structure/B262687.png)
![N-{5-chloro-2-[(2-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262688.png)
![2-({4-[(4-Methylbenzyl)oxy]benzyl}amino)ethanol](/img/structure/B262690.png)
![2-{[4-(Propan-2-yl)benzyl]amino}butan-1-ol](/img/structure/B262693.png)
![2-(4-Bromo-2-{[(2-hydroxy-2-phenylethyl)amino]methyl}phenoxy)acetamide](/img/structure/B262694.png)


![N-(4-chlorobenzyl)-3-[(1-phenyl-1H-tetrazol-5-yl)thio]propan-1-amine](/img/structure/B262697.png)
![[3-Methoxy-4-(thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B262698.png)

![1-{3-[(4-fluorobenzyl)oxy]phenyl}-N-(furan-2-ylmethyl)methanamine](/img/structure/B262704.png)

![N-cycloheptyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B262710.png)
![N-[2-(dimethylamino)ethyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262711.png)